3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole
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Overview
Description
3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a piperazine ring substituted with a difluorophenyl group, a sulfonylmethyl group, and an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The starting material, 2,5-difluorophenylamine, undergoes a reaction with piperazine to form 4-(2,5-difluorophenyl)piperazine.
Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonylmethyl group.
Cyclization: The final step involves the cyclization of the intermediate with an appropriate oxazole precursor under acidic or basic conditions to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Difluorophenyl)piperazine: A simpler analog without the sulfonylmethyl and oxazole groups.
1,2-Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Sulfonylmethyl Piperazines: Compounds with similar sulfonylmethyl groups but different heterocyclic rings.
Uniqueness
3-[[4-(2,5-Difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole is unique due to its combination of a piperazine ring, a difluorophenyl group, a sulfonylmethyl group, and an oxazole ring
Properties
IUPAC Name |
3-[[4-(2,5-difluorophenyl)piperazin-1-yl]sulfonylmethyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c15-11-1-2-13(16)14(9-11)18-4-6-19(7-5-18)23(20,21)10-12-3-8-22-17-12/h1-3,8-9H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRZUQXKBJAQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)F)F)S(=O)(=O)CC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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